

A Comparative Pharmacokinetic Profile of Lansoprazole and its Primary Metabolite, 5-Hydroxylansoprazole

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Compound of Interest

Compound Name: 5-Hydroxylansoprazole

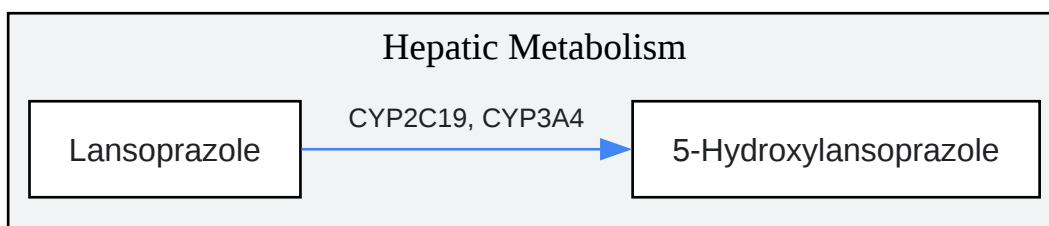
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This guide provides a detailed comparison of the pharmacokinetic properties of the proton pump inhibitor lansoprazole and its major active metabolite, **5-hydroxylansoprazole**. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of the absorption, distribution, metabolism, and excretion of this widely used therapeutic agent.

Metabolic Pathway of Lansoprazole

Lansoprazole is primarily metabolized in the liver by the cytochrome P450 enzyme system, with CYP2C19 and CYP3A4 being the major enzymes involved.^{[1][2][3]} The hydroxylation of lansoprazole at the 5-position of the benzimidazole ring results in the formation of **5-hydroxylansoprazole**.^{[1][2]} This metabolic conversion is a critical step in the clearance of lansoprazole from the body.



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Caption: Metabolic conversion of lansoprazole to **5-hydroxylansoprazole**.

Comparative Pharmacokinetic Parameters

A study conducted in healthy Chinese male subjects following a single oral dose of 30 mg of lansoprazole provides key insights into the pharmacokinetic profiles of both the parent drug and its 5-hydroxy metabolite.^{[4][5]} The following table summarizes the mean pharmacokinetic parameters observed in this study.

Pharmacokinetic Parameter	Lansoprazole	5-Hydroxylansoprazole
C _{max} (ng/mL)	1047 (± 344)	111.2 (± 41.8)
T _{max} (hours)	2.0 (± 0.7)	2.1 (± 0.8)
t _{1/2} (hours)	2.24 (± 1.43)	2.31 (± 1.18)
AUC ₀₋₂₄ (ng/mL/h)	3388 (± 1484)	317.0 (± 81.2)
Data presented as mean (± standard deviation). ^{[4][5]}		

As the data indicates, the peak plasma concentration (C_{max}) of lansoprazole is substantially higher than that of its metabolite, **5-hydroxylansoprazole**.^{[4][5]} However, the time to reach peak concentration (T_{max}) and the elimination half-life (t_{1/2}) are remarkably similar for both compounds.^{[4][5]} The overall drug exposure, as represented by the area under the plasma concentration-time curve (AUC₀₋₂₄), is significantly greater for lansoprazole compared to **5-hydroxylansoprazole**.^{[4][5]}

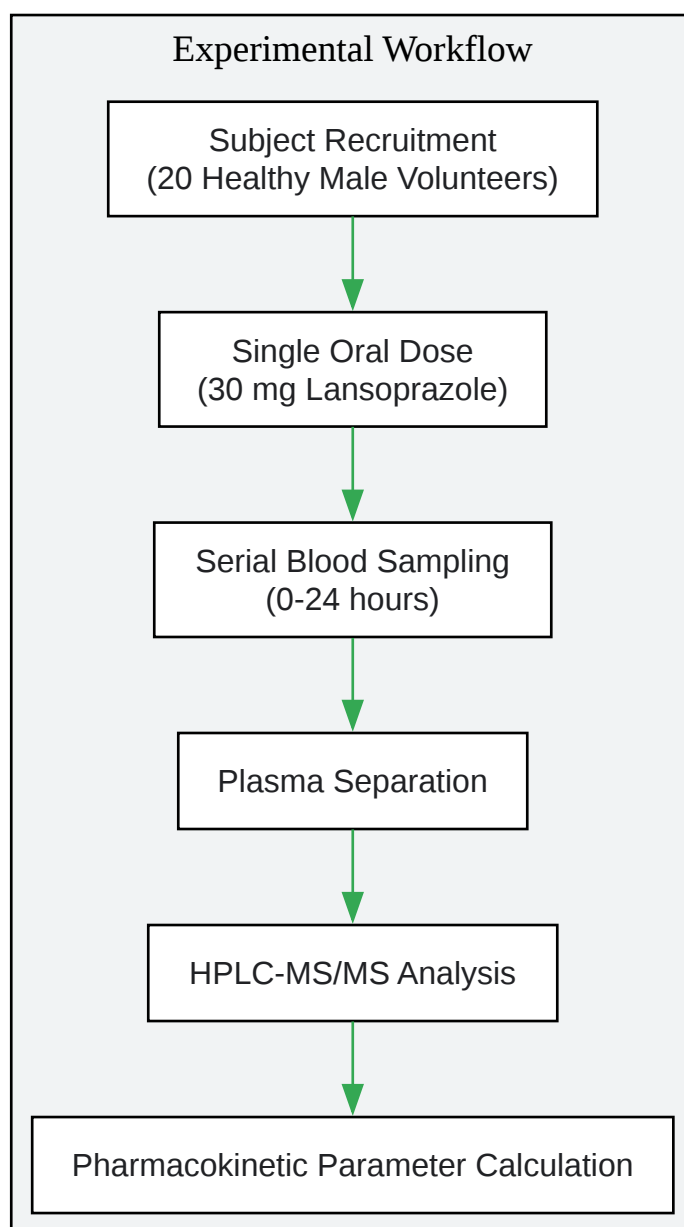
Experimental Protocol

The pharmacokinetic data was obtained from a single-dose, open-label study involving 20 healthy Chinese male volunteers.^[4]

Study Design:

- Subjects: 20 healthy Chinese male volunteers with a mean age of 34.9 years, mean weight of 64.6 kg, and mean height of 171.3 cm.^[4]

- Dosing: A single oral dose of 30 mg of enteric-coated lansoprazole capsules was administered.[4]
- Sample Collection: Blood samples were collected at pre-determined intervals up to 24 hours post-dose.[4][6]
- Analytical Method: Plasma concentrations of lansoprazole and **5-hydroxylansoprazole** were determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[4][7]
- Pharmacokinetic Analysis: The pharmacokinetic parameters, including C_{max}, T_{max}, t_{1/2}, and AUC, were calculated using noncompartmental methods.[4]



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Caption: Workflow of the pharmacokinetic study.

Conclusion

The pharmacokinetic profiles of lansoprazole and its primary metabolite, **5-hydroxylansoprazole**, exhibit distinct differences in terms of peak plasma concentration and overall exposure, while sharing similar absorption and elimination rates.[4][5] These findings underscore the importance of considering both the parent drug and its metabolites in

understanding the overall pharmacological effect and disposition of lansoprazole. The significant inter-individual variability observed in the pharmacokinetic parameters, particularly for lansoprazole, may be influenced by genetic polymorphisms of the CYP2C19 enzyme.[8] Further research is warranted to fully elucidate the clinical implications of these pharmacokinetic differences.

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